2-Chloro-3,5-dinitropyridine (CAS 2578-45-2) is a highly electrophilic, di-nitro-substituted heterocyclic building block. Characterized by its yellow crystalline form, it is fundamentally defined by the extreme activation of its 2-chloro position toward nucleophilic aromatic substitution (SNAr). Driven by the synergistic electron-withdrawing effects of the pyridine nitrogen and the nitro groups at the 3- and 5-positions, this compound serves as a premium precursor for synthesizing complex fused heterocycles, fluorescent probes, and energetic materials. For procurement teams and synthetic chemists, its primary value lies in enabling ultra-mild coupling conditions and bypassing hazardous, low-yield late-stage nitration steps that plague the use of less functionalized pyridine analogs [1].
Substituting 2-chloro-3,5-dinitropyridine with mono-nitro analogs (e.g., 2-chloro-5-nitropyridine) or carbocyclic equivalents (e.g., 1-chloro-2,4-dinitrobenzene) fundamentally alters process kinetics and downstream product viability. The lack of the second nitro group in mono-activated pyridines drastically reduces the electrophilicity of the core, forcing the use of harsh bases, elevated temperatures, or expensive transition-metal catalysts to achieve substitution with weak nucleophiles. Conversely, while 1-chloro-2,4-dinitrobenzene shares the dinitro motif, it lacks the pyridine nitrogen, resulting in a nearly 1,000-fold decrease in SNAr reaction rates [1]. Furthermore, for applications requiring a strong electron sink—such as biothiol-cleavable fluorescent probes—less electron-deficient analogs fail to provide adequate fluorescence quenching, leading to unacceptable background noise in diagnostic assays [2].
In nucleophilic aromatic substitution (SNAr) reactions, the electrophilicity of the carbon center dictates the reaction rate and required conditions. Kinetic studies of anilino-dechlorination in methanol at 30°C demonstrate that 2-chloro-3,5-dinitropyridine exhibits a second-order rate constant (kA) of 4.1 × 10^-1 dm^3 mol^-1 s^-1. In contrast, the carbocyclic analog 1-chloro-2,4-dinitrobenzene (DNCB) reacts at a rate of 4.2 × 10^-4 dm^3 mol^-1 s^-1 under identical conditions [1]. This nearly 1,000-fold increase in reactivity is driven by the synergistic electron-withdrawing effects of the pyridine nitrogen and the two nitro groups, drastically lowering the activation energy for Meisenheimer complex formation.
| Evidence Dimension | Second-order rate constant (kA) for anilino-dechlorination at 30°C |
| Target Compound Data | 4.1 × 10^-1 dm^3 mol^-1 s^-1 |
| Comparator Or Baseline | 1-chloro-2,4-dinitrobenzene (4.2 × 10^-4 dm^3 mol^-1 s^-1) |
| Quantified Difference | ~976-fold faster reaction rate |
| Conditions | Reaction with aniline derivatives in methanol at 30°C |
Allows procurement teams to select a precursor that enables ultra-mild substitution conditions, preventing the degradation of sensitive nucleophiles and reducing process energy requirements.
The coupling of weak or sterically hindered amines often fails or requires harsh forcing conditions with standard chlorinated pyridines. 2-Chloro-3,5-dinitropyridine overcomes this through extreme stabilization of the zwitterionic Meisenheimer intermediate. Kinetic analyses yield large negative Hammett reaction constants (ρ = −3.75 to −3.16) for its reactions with substituted anilines, indicating a highly stabilized positive charge on the incoming nucleophile's nitrogen [1]. Compared to mono-nitro analogs like 2-chloro-5-nitropyridine, the addition of the 3-nitro group shifts the thermodynamic stability of the intermediate, allowing rapid, uncatalyzed displacement of the chloride leaving group.
| Evidence Dimension | Hammett reaction constant (ρ) for aniline substitution |
| Target Compound Data | ρ = −3.75 to −3.16 (highly stabilized intermediate) |
| Comparator Or Baseline | Mono-activated pyridines (require base catalysis or heat for weak nucleophiles) |
| Quantified Difference | Enables spontaneous, uncatalyzed substitution at room temperature |
| Conditions | Reaction with meta/para-substituted anilines in methanol |
Ensures high-yield, reproducible coupling with complex, weakly nucleophilic APIs without the need for expensive palladium catalysts or harsh bases.
Synthesizing highly functionalized fused heterocycles, such as imidazopyridines, typically requires late-stage nitration, which suffers from poor regioselectivity and low yields. Procuring 2-chloro-3,5-dinitropyridine allows chemists to bypass late-stage nitration entirely. The highly activated chlorine undergoes facile substitution with primary amines in high yields (>80%), followed by selective reduction of the 3-NO2 group to yield 2-amino-3-nitro-pyridine derivatives [1]. These intermediates readily cyclize to form complex scaffolds. Using unactivated 2-chloropyridine as a starting material would require multi-step, hazardous nitration protocols with significantly lower overall throughput.
| Evidence Dimension | Synthetic step-count and intermediate yield |
| Target Compound Data | >80% yield via direct SNAr and selective reduction |
| Comparator Or Baseline | Late-stage nitration of unactivated pyridine cores (<40% yield, poor regioselectivity) |
| Quantified Difference | Eliminates hazardous nitration steps and more than doubles overall intermediate yield |
| Conditions | Multi-step synthesis of imidazopyridine derivatives |
Dramatically reduces the cost and safety risks associated with manufacturing complex nitrogen-rich APIs by avoiding hazardous nitration unit operations.
2-Chloro-3,5-dinitropyridine is a highly efficient starting material for constructing fused imidazopyridine scaffolds. Its dual-nitro activation allows for high-yield initial amine coupling, followed by selective reduction and cyclization, completely bypassing the need for hazardous late-stage nitration of unactivated pyridine cores [1].
In diagnostic assay development, the 3,5-dinitropyridyl moiety acts as an exceptional electron sink. Incorporating this compound as a cleavable linker ensures near-complete background fluorescence quenching, providing a significantly higher signal-to-noise ratio upon biothiol-mediated cleavage compared to mono-nitro alternatives [1].
For procurement teams sourcing precursors for multi-step synthesis, the ~1,000-fold kinetic acceleration of 2-chloro-3,5-dinitropyridine over carbocyclic analogs allows for SNAr reactions at room temperature. This preserves the integrity of complex, sterically hindered amines that would degrade under the harsh conditions required by mono-nitro or unactivated analogs [2].
Acute Toxic;Irritant